3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a compound of notable interest in medicinal chemistry, characterized by its unique bicyclic structure that incorporates a pyrimidine moiety. This compound serves as a versatile scaffold for various biological activities and has been investigated for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and neurological disorders.
The compound is classified under the category of azabicyclic compounds, specifically those featuring a bicyclo[3.2.1]octane framework. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name 3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane; hydrochloride, with the CAS number 1820686-49-4. It is synthesized from readily available starting materials through various chemical reactions .
The synthesis of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve efficiency.
The molecular formula of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is C11H16ClN3O, with a molecular weight of 241.72 g/mol. The structural representation can be summarized as follows:
Property | Data |
---|---|
CAS Number | 1820686-49-4 |
IUPAC Name | 3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane; hydrochloride |
InChI | InChI=1S/C11H15N3O.ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;/h1,4-5,8-10,14H,2-3,6-7H2;1H |
SMILES | C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl |
This structure highlights the bicyclic nature of the compound along with its functional groups that contribute to its biological activity .
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride participates in various chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry and medicinal applications .
The mechanism of action for 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with biological targets that modulate various pathways within cells. While specific targets may vary based on structural modifications, compounds within this class have shown potential in inhibiting certain enzymes or receptors involved in disease processes, particularly in cancer and inflammation pathways .
The physical properties of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its applicability in various formulations .
The compound has several scientific applications:
The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core demands precise chiral control due to the endo/exo isomerism inherent in the bicyclic system. Two predominant strategies have been developed: chiral resolution of racemic intermediates and catalytic asymmetric synthesis. The chiral resolution approach typically employs diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid) to separate enantiomers of rac-3-hydroxy-8-azabicyclo[3.2.1]octane precursors [3] [7]. This method yields enantiomerically pure (>98% ee) endo-3-hydroxy isomers critical for subsequent functionalization. Alternatively, catalytic asymmetric Michael addition between divinyl ketones and chiral iminium catalysts enables direct construction of the bicyclic framework with up to 92% ee, though this route requires rigorous optimization of catalyst load (5–10 mol%) and temperature control (−20°C) [3]. The endo-configuration at the C3 position is non-negotiable for effective pyrimidinyloxy linkage, as exo-isomers exhibit steric hindrance during etherification [7].
Table 1: Enantioselective Synthesis Routes for 8-Azabicyclo[3.2.1]octane Scaffold
Method | Chiral Control | Yield (%) | ee (%) | Key Limitations |
---|---|---|---|---|
Diastereomeric Resolution | Dibenzoyl-L-tartaric acid | 35–42 | >98 | Low yield, stoichiometric reagent |
Catalytic Asymmetric | Proline-derived organocatalyst | 68 | 92 | Sensitive to moisture |
Enzymatic Desymmetrization | Lipase PS-IM | 55 | 99 | Limited substrate scope |
The introduction of the pyrimidin-2-yloxy moiety at C3 relies on nucleophilic aromatic substitution (SNAr) chemistry, exploiting the C2 chloride/leaving group activation in halogenated pyrimidines. Optimization requires: (1) base selection (Cs₂CO₃ outperforms K₂CO₃ due to enhanced oxyanion nucleophilicity), (2) solvent polarity control (aprotic DMF ensures solubility but necessitates post-reaction purification), and (3) protection group strategy for the bridgehead nitrogen [4] [9]. N-Boc-protected 3-hydroxy-8-azabicyclo[3.2.1]octane reacts with 2-chloropyrimidine at 80°C for 12h, achieving 85% coupling efficiency. Crucially, the Boc group prevents quaternization of the tertiary amine during ether formation. Subsequent HCl-mediated deprotection (4M HCl/dioxane) yields the free base, which is prone to oxidation without immediate salt formation [9]. Alternative heterocycles (e.g., pyridazin-3-yloxy or pyridin-4-yloxy) exhibit lower reactivity due to reduced ring electron deficiency, as confirmed by Hammett constants (σₚ = 1.30 for pyrimidine vs. 0.63 for pyridine) [4] [7].
Table 2: Functionalization Efficiency of Azabicyclo[3.2.1]octane with Heteroaryloxy Groups
Heterocycle | Leaving Group | Reaction Temp (°C) | Yield (%) | Relative Rate |
---|---|---|---|---|
Pyrimidin-2-yl | Cl | 80 | 85 | 1.00 |
Pyridazin-3-yl | Cl | 100 | 67 | 0.45 |
Pyridin-4-yl | Cl | 120 | 58 | 0.32 |
Pyrazin-2-yl | Br | 90 | 72 | 0.68 |
Dihydrochloride salt formation is essential for enhancing the stability and crystallinity of the target compound. Protocol optimization focuses on three parameters: stoichiometry, solvent selection, and crystallization kinetics. Titration of the free base in anhydrous diethyl ether with 2.05 equiv. of HCl (gas or 4M solution) ensures complete di-protonation without acid degradation [4]. Solvent screening reveals that tert-butyl methyl ether (MTBE) generates superior crystal habits vs. ethyl acetate or THF, yielding needles with <0.5% residual solvents [8]. Crystallization requires slow antisolvent addition (hexane at 5 mL/min) to a saturated ethanol solution at −10°C, achieving 92% recovery with >99.5% purity. XRPD analysis confirms polymorphic Form I, which exhibits no phase transitions below 150°C. Critical quality attributes include residual water (<0.2% Karl Fischer) and chloride content (theoretical 23.4%; observed 23.1–23.7%) [4] [10].
Two synthetic paradigms dominate large-scale production: acyclic precursor assembly and desymmetrization of prochiral intermediates. The acyclic route constructs the bicyclic core via Dieckmann condensation of N-protected diethyl 3-oxopimelate, followed by borohydride reduction (diastereomeric ratio 3:1 endo/exo) and thermal decarboxylation. Though robust (5 steps, 28% overall yield), it suffers from poor stereoselectivity [3]. Conversely, desymmetrization leverages meso-diesters (e.g., diethyl 8-azabicyclo[3.2.1]octane-3,5-dicarboxylate) via enzymatic hydrolysis with Candida antarctica lipase. Selective mono-ester hydrolysis (>99% ee) enables lactam formation and reduction to the endo-3-hydroxy isomer without racemization [8]. While requiring specialized biocatalysts, this route achieves 43% overall yield with >99% endo-selectivity, reducing chromatographic purification needs [3].
Emerging chemoenzymatic routes exploit immobilized transaminases and ketoreductases to establish chiral centers prior to ring closure. Pseudomonas fluorescens transaminase converts prochiral 1,5-dicarbonyl precursors to chiral diamines (75% yield, 98% ee), which undergo acid-catalyzed cyclization [3]. Alternatively, engineered ketoreductases (KRED-101) reduce diketopiperazines to hydroxy-lactams, forming the bicyclic core via intramolecular Mannich reaction. NADP⁺ cofactor recycling is achieved via glucose dehydrogenase (GDH)-coupled oxidation, minimizing cofactor costs [3]. Though currently at TRL-3 (lab scale), these methods offer greener alternatives to transition-metal catalysis, with E-factors <15 compared to >40 for chemical routes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1